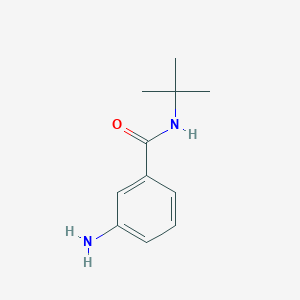

3-AMINO-N-(TERT-BUTYL)BENZAMIDE

Description

BenchChem offers high-quality 3-AMINO-N-(TERT-BUTYL)BENZAMIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-AMINO-N-(TERT-BUTYL)BENZAMIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAJHGGHYYPVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404062 | |

| Record name | 3-amino-N-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25900-62-3 | |

| Record name | 3-amino-N-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-amino-N-(tert-butyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-amino-N-(tert-butyl)benzamide (CAS No. 25900-62-3), a versatile benzamide derivative. While comprehensive experimental data for this compound remains somewhat elusive in publicly accessible literature, this document consolidates available information, including a viable synthetic pathway for its precursor, and contextualizes its characteristics through comparative analysis with related structures. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering insights into the molecule's potential as a scaffold or intermediate in the development of novel therapeutics.

Introduction

3-amino-N-(tert-butyl)benzamide belongs to the class of aminobenzamides, a group of compounds recognized for their diverse biological activities. The presence of a primary aromatic amine, a secondary amide, and a bulky tert-butyl group imparts a unique combination of structural features and chemical reactivity. While its direct biological applications are not extensively documented, its structural motifs are present in molecules of pharmaceutical interest. Notably, the simpler 3-aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, suggesting that derivatives such as 3-amino-N-(tert-butyl)benzamide could be explored for similar or novel biological targets. This guide aims to provide a detailed understanding of its chemical nature to facilitate its use in research and development.

Chemical and Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 25900-62-3 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O | |

| Molecular Weight | 192.26 g/mol | |

| Appearance | Likely a solid at room temperature. | Based on related benzamides. |

| Melting Point | 123-125 °C (for the 3-nitro precursor) | [2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | Likely soluble in organic solvents like methanol, ethanol, and DMSO. |

| pKa | Data not available | The aromatic amine will have a pKa in the range of 3-5. |

Spectroscopic Data

Detailed experimental spectroscopic data for 3-amino-N-(tert-butyl)benzamide is not widely published. The following sections provide expected spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the amine and amide groups, and the singlet for the tert-butyl group. The aromatic protons would appear as complex multiplets in the aromatic region (approx. 6.5-7.5 ppm). The tert-butyl group would present as a sharp singlet around 1.4 ppm. The N-H protons would appear as broad singlets. For the precursor, N-tert-butyl-3-nitrobenzamide, proton NMR in CDCl₃ showed absorptions at 8.517 ppm (s, 1H, 2-aryl H) and 8.337 ppm (d, 1H, 4-aryl H)[2].

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (approx. 167 ppm), the aromatic carbons (in the 110-150 ppm range), the quaternary carbon of the tert-butyl group (around 51 ppm), and the methyl carbons of the tert-butyl group (around 29 ppm)[3].

Infrared (IR) Spectroscopy

The IR spectrum of 3-amino-N-(tert-butyl)benzamide would be characterized by the following key absorption bands:

-

N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary aromatic amine.

-

N-H stretching (amide): A single band around 3300 cm⁻¹.

-

C=O stretching (amide): A strong absorption band in the region of 1630-1660 cm⁻¹. For the related N-(tert-butyl)benzamide, this peak is observed at 1643 cm⁻¹[3].

-

N-H bending (amide): Around 1550 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Predicted mass spectrometry data for 3-amino-N-(tert-butyl)benzamide suggests the following adducts[4]:

-

[M+H]⁺: 193.13355 m/z

-

[M+Na]⁺: 215.11549 m/z

Synthesis and Reactivity

Synthetic Pathway

A reliable synthetic route to 3-amino-N-(tert-butyl)benzamide involves a two-step process starting from 3-nitrobenzoyl chloride, as described in U.S. Patent 5,643,965[2].

Step 1: Synthesis of N-tert-butyl-3-nitrobenzamide

This step involves the amidation of 3-nitrobenzoyl chloride with tert-butylamine. The reaction is typically carried out at low temperatures (below 10 °C) in a suitable solvent[2].

Experimental Protocol:

-

Dissolve 3-nitrobenzoyl chloride in a suitable solvent (e.g., dichloromethane).

-

Cool the solution to below 10 °C in an ice bath.

-

Slowly add tert-butylamine to the cooled solution with stirring.

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-tert-butyl-3-nitrobenzamide[2]. This intermediate has a reported melting point of 123-125 °C[2].

Step 2: Reduction to 3-amino-N-(tert-butyl)benzamide

The nitro group of N-tert-butyl-3-nitrobenzamide is then reduced to a primary amine to yield the final product. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation[5].

Experimental Protocol (Iron/Acetic Acid Reduction):

-

Suspend N-tert-butyl-3-nitrobenzamide and iron powder in a mixture of ethanol and acetic acid.

-

Heat the mixture at reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acetic acid.

-

Wash with water and brine, then dry the organic layer and concentrate to obtain 3-amino-N-(tert-butyl)benzamide[5].

Chemical Reactivity

3-amino-N-(tert-butyl)benzamide possesses two primary reactive sites: the primary aromatic amine and the secondary amide.

-

Reactions of the Amino Group: The aromatic amine can undergo typical reactions such as diazotization followed by substitution (Sandmeyer reaction), acylation, alkylation, and formation of sulfonamides. These reactions allow for the introduction of a wide variety of functional groups at the 3-position of the benzamide scaffold.

-

Reactions of the Amide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton of the amide is weakly acidic and can be deprotonated with a strong base.

Applications in Drug Discovery and Research

While specific applications of 3-amino-N-(tert-butyl)benzamide are not extensively reported, its structural components suggest its utility as a chemical intermediate in the synthesis of more complex molecules. Benzamide derivatives are known to exhibit a wide range of biological activities, and the 3-amino group provides a convenient handle for further chemical modifications. For instance, 3-aminobenzamide derivatives are being explored as β-lactam antibiotic adjuvants to combat methicillin-resistant staphylococcal infections[6]. The N-tert-butyl group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.

Safety and Handling

Detailed toxicological data for 3-amino-N-(tert-butyl)benzamide is largely unavailable[1]. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be used.

Recommended PPE:

-

Eye/Face Protection: Safety goggles with side-shields[1].

-

Skin Protection: Impervious clothing and gloves[1].

-

Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a respirator may be necessary[1].

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water.

-

Ingestion: Rinse mouth with water[1].

Conclusion

3-amino-N-(tert-butyl)benzamide is a benzamide derivative with potential as a building block in medicinal chemistry and materials science. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a framework for its synthesis and an understanding of its likely chemical properties based on related compounds. The synthetic accessibility and the presence of reactive functional groups make it an attractive starting material for the generation of compound libraries for drug discovery and other research applications. Further investigation into the physicochemical and biological properties of this compound is warranted to fully explore its potential.

References

- This journal is © The Royal Society of Chemistry 2017. (URL not provided)

- CN101108806A - Technique for synthesizing tert-butylamine - Google P

- US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google P

- US20170348258A1 - 3-Amino Benzamide Derivative Serving As B-Lactam Auxiliary Antibiotic, Preparation Method and Use Thereof - Google P

-

3-amino-n-(tert-butyl)benzamide (C11H16N2O) - PubChemLite. (URL: [Link])

-

How to purify p-amino tert butyl benzamide ? | ResearchGate. (URL: [Link])

Sources

- 1. echemi.com [echemi.com]

- 2. US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. AU700984B2 - Benzamide-containing pharmaceutical compositions - Google Patents [patents.google.com]

- 5. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 6. US20170348258A1 - 3-Amino Benzamide Derivative Serving As B-Lactam Auxiliary Antibiotic, Preparation Method and Use Thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-amino-N-(tert-butyl)benzamide (CAS No. 25900-62-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-N-(tert-butyl)benzamide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, outlines robust synthetic and analytical methodologies, and explores its emerging role as a key structural motif in the development of targeted therapeutics, particularly kinase inhibitors. Drawing upon established chemical principles and contemporary research, this guide serves as an essential resource for professionals engaged in the design, synthesis, and evaluation of novel pharmaceutical agents.

Introduction: The Strategic Importance of the 3-Aminobenzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for a wide range of biological targets. The strategic placement of an amino group at the meta-position of the phenyl ring, as seen in 3-amino-N-(tert-butyl)benzamide, introduces a crucial vector for further chemical modification and optimization of pharmacological activity. The tert-butyl group, with its steric bulk, can confer metabolic stability and influence the compound's conformational preferences, making this molecule a particularly interesting building block for drug design.

Recent research has highlighted the utility of 3-substituted benzamide derivatives as potent inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.[1] This guide will delve into the specifics of 3-amino-N-(tert-butyl)benzamide, providing the technical details necessary to harness its full potential in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research. The key properties of 3-amino-N-(tert-butyl)benzamide are summarized below.

| Property | Value | Source |

| CAS Number | 25900-62-3 | [2] |

| Molecular Formula | C₁₁H₁₆N₂O | |

| Molecular Weight | 192.26 g/mol | |

| Melting Point | 126-127 °C | |

| Appearance | Off-White to Light Yellow Solid | [3] |

| SMILES | CC(C)(C)NC(=O)C1=CC(=CC=C1)N | [1] |

| InChI | InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3,(H,13,14) | [1] |

Synthesis and Purification

The synthesis of 3-amino-N-(tert-butyl)benzamide can be reliably achieved through a two-step process, commencing with commercially available starting materials. The causality behind the choice of reagents and conditions is rooted in achieving high yields and purity while ensuring procedural safety and scalability.

Synthetic Pathway Overview

The most logical and widely applicable synthetic route involves the initial formation of an amide bond between 3-nitrobenzoyl chloride and tert-butylamine, followed by the selective reduction of the nitro group to the desired primary amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-nitro-N-(tert-butyl)benzamide

This step involves a nucleophilic acyl substitution reaction. The highly reactive acid chloride is reacted with the primary amine, tert-butylamine. A non-nucleophilic base, such as triethylamine, is included to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

-

Materials:

-

3-Nitrobenzoyl chloride

-

tert-Butylamine

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the cooled acid chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-(tert-butyl)benzamide.

-

Step 2: Synthesis of 3-amino-N-(tert-butyl)benzamide

The reduction of the aromatic nitro group is a critical step. While various reducing agents can be employed, a classic and effective method is the use of iron powder in the presence of a weak acid like acetic acid. This method is often preferred in laboratory settings for its efficiency and the ease of product workup.

-

Materials:

-

3-nitro-N-(tert-butyl)benzamide

-

Iron powder

-

Acetic acid

-

Ethanol

-

Water

-

-

Procedure:

-

To a solution of 3-nitro-N-(tert-butyl)benzamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).

-

Heat the mixture to reflux and then add glacial acetic acid (catalytic amount) dropwise.

-

Maintain the reflux with vigorous stirring and monitor the reaction by TLC until the starting material is consumed.[4]

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-amino-N-(tert-butyl)benzamide.

-

Purification Protocol

For many applications, particularly in drug discovery, high purity of the final compound is paramount. The crude 3-amino-N-(tert-butyl)benzamide can be effectively purified by flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% ethyl acetate in hexanes) and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase or DCM and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 20% to 50% ethyl acetate in hexanes).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-amino-N-(tert-butyl)benzamide as a solid.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of 3-amino-N-(tert-butyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-amino-N-(tert-butyl)benzamide is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the tert-butyl protons. The aromatic protons will appear as a complex multiplet in the aromatic region (approx. 6.5-7.5 ppm). The tert-butyl group will exhibit a characteristic sharp singlet at approximately 1.4 ppm, integrating to nine protons. The amine (NH₂) protons will likely appear as a broad singlet, and the amide (NH) proton as another broad singlet.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon (approx. 167 ppm), the aromatic carbons (in the range of 110-150 ppm), the quaternary carbon of the tert-butyl group (approx. 51 ppm), and the methyl carbons of the tert-butyl group (approx. 29 ppm).[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for 3-amino-N-(tert-butyl)benzamide include:

-

N-H stretching (amine and amide): Broad absorption in the region of 3200-3400 cm⁻¹.

-

C=O stretching (amide): Strong absorption around 1640-1660 cm⁻¹.[5]

-

C-N stretching: In the region of 1200-1350 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-amino-N-(tert-butyl)benzamide, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₆N₂O.

Predicted Mass Spectrometry Data: [1]

| Adduct | m/z |

| [M+H]⁺ | 193.13355 |

| [M+Na]⁺ | 215.11549 |

Applications in Drug Discovery and Development

The 3-amino-N-(tert-butyl)benzamide scaffold is of significant interest in the field of drug discovery, primarily due to its potential as a building block for kinase inhibitors.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of several malignancies.

The 3-aminobenzamide moiety is a key component of several potent kinase inhibitors.[1] The amino group serves as a convenient handle for the introduction of various substituents that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The N-tert-butyl group can occupy a hydrophobic pocket and contribute to the overall binding affinity.

While specific inhibitory data for 3-amino-N-(tert-butyl)benzamide itself is not extensively published, its structural similarity to known Bcr-Abl kinase inhibitors suggests its potential as a starting point for the development of novel anti-leukemia agents.[1] The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML).

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 3-amino-N-(tert-butyl)benzamide.

Hazard Identification

While a comprehensive toxicity profile for 3-amino-N-(tert-butyl)benzamide is not available, data from closely related compounds, such as 3-amino-N-(tert-butyl)benzenesulfonamide, suggest potential hazards.[6] The following GHS hazard statements may be applicable:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

3-amino-N-(tert-butyl)benzamide is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis, coupled with the strategic positioning of its functional groups, makes it an attractive starting point for the development of novel therapeutics. The insights provided in this technical guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors, ultimately contributing to the advancement of new and improved medicines.

References

-

PubChem. 3-amino-N-(tert-butyl)benzenesulfonamide. [Link]

-

Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017. [Link]

-

PubChemLite. 3-amino-n-(tert-butyl)benzamide (C11H16N2O). [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]

-

SpectraBase. 3-(N-Tert-butyl-N-benzylamino)benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. [Link]

-

The Royal Society of Chemistry. Thioamide N–C(S) Activation. [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

University of the Punjab. Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]

-

ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. [Link]

- Google Patents. Synthesis method of 3-amino-1,2-propanediol.

Sources

- 1. PubChemLite - 3-amino-n-(tert-butyl)benzamide (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 3-amino-N-(tert-butyl)benzenesulfonamide | C10H16N2O2S | CID 3162838 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of 3-amino-N-(tert-butyl)benzamide from 3-nitrobenzamide

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of 3-amino-N-(tert-butyl)benzamide, a valuable building block in medicinal chemistry and materials science. Recognizing the ambiguity in a direct transformation from 3-nitrobenzamide, this document outlines a robust and efficient two-stage synthetic strategy. The process begins with the synthesis of the key intermediate, 3-nitro-N-(tert-butyl)benzamide, via an amide coupling reaction, followed by the critical reduction of the aromatic nitro group to the desired amine. This guide emphasizes the rationale behind procedural choices, detailed experimental protocols, safety considerations, and comprehensive characterization techniques, tailored for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

3-Aminobenzamide derivatives are privileged scaffolds in modern pharmacology, appearing in molecules designed as inhibitors of poly (ADP-ribose) polymerase (PARP) and other key enzymes.[1][2] The title compound, 3-amino-N-(tert-butyl)benzamide, combines this active moiety with a sterically hindering tert-butyl group, which can modulate properties such as solubility, metabolic stability, and binding affinity.

A direct conversion from 3-nitrobenzamide to 3-amino-N-(tert-butyl)benzamide is not chemically straightforward. The most logical and efficient pathway involves two primary stages:

-

Amide Bond Formation: Synthesis of the precursor, 3-nitro-N-(tert-butyl)benzamide, from 3-nitrobenzoic acid and tert-butylamine.

-

Nitro Group Reduction: Selective reduction of the nitro group on the precursor to yield the final product, 3-amino-N-(tert-butyl)benzamide.

This strategy ensures high yields and purity by addressing each chemical transformation under optimized conditions. Catalytic hydrogenation is presented as the primary method for the reduction step due to its high efficiency, clean reaction profile, and alignment with green chemistry principles.[3][4]

Caption: Overall two-stage synthetic pathway.

Part I: Synthesis of 3-Nitro-N-(tert-butyl)benzamide (Precursor)

The foundational step is the creation of a stable amide bond. While direct amide coupling using reagents like EDCI/HOBt is effective, the acyl chloride method is often preferred for its cost-effectiveness and straightforward purification, especially at scale.

Principle of Reaction: Acyl Chloride Method

This method involves a two-step process. First, the carboxylic acid is "activated" by converting it into a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Second, the acyl chloride undergoes nucleophilic acyl substitution with tert-butylamine to form the amide. The bulky tert-butyl group provides significant steric hindrance, necessitating careful control of reaction conditions to ensure complete conversion.

Detailed Experimental Protocol

Materials:

-

3-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, anhydrous)

-

N,N-Dimethylformamide (DMF, catalytic)

-

tert-Butylamine

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Formation of 3-Nitrobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrobenzoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas; ensure the setup is in a well-ventilated fume hood.

-

Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution ceases.

-

Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-nitrobenzoyl chloride (a yellow oil or low-melting solid) is typically used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve the crude 3-nitrobenzoyl chloride in anhydrous DCM and cool the flask in an ice bath (0°C).

-

In a separate flask, dissolve tert-butylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. The base is crucial to neutralize the HCl byproduct generated during the reaction.

-

Add the amine/base solution dropwise to the cold acyl chloride solution with vigorous stirring. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the acyl chloride.

Workup and Purification

-

Quench the reaction mixture by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield 3-nitro-N-(tert-butyl)benzamide as a solid.

Characterization of Intermediate

-

Thin-Layer Chromatography (TLC): Monitor reaction progress using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

-

Melting Point: Determine the melting point of the purified solid and compare it with literature values.

-

Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR. Key FT-IR peaks include the N-H stretch (~3300 cm⁻¹), C=O stretch (~1640 cm⁻¹), and asymmetric/symmetric NO₂ stretches (~1530 and 1350 cm⁻¹).

Part II: Reduction of 3-Nitro-N-(tert-butyl)benzamide

This is the core transformation to obtain the target molecule. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for its high selectivity, excellent yield, and clean workup.[3][5]

Mechanistic Rationale

Catalytic hydrogenation of a nitroarene involves the transfer of hydrogen atoms from the catalyst surface to the nitro group.[6] The reaction proceeds through several intermediates (nitroso, hydroxylamine) before reaching the final amine.[4] Palladium on carbon is highly effective at catalyzing this multi-step reduction under relatively mild conditions.[7]

Detailed Experimental Protocol (Catalytic Hydrogenation)

Caption: Experimental workflow for catalytic hydrogenation.

Materials & Equipment:

-

3-Nitro-N-(tert-butyl)benzamide

-

10% Palladium on carbon (Pd/C), preferably 50% wet with water for safety

-

Methanol (MeOH) or Ethanol (EtOH)

-

Three-neck round-bottom flask

-

Hydrogen gas (balloon or cylinder with regulator)

-

Nitrogen or Argon gas supply

-

Celite® or a similar filter aid

Safety First:

-

Palladium on carbon is pyrophoric and can ignite flammable solvents upon contact with air.[8][9] Always handle the catalyst in an inert atmosphere or add it to the solvent carefully under a stream of nitrogen.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air.[10] Perform the reaction in a well-ventilated fume hood, away from ignition sources.

Procedure:

-

Place 3-nitro-N-(tert-butyl)benzamide (1.0 eq) in a three-neck round-bottom flask equipped with a magnetic stir bar.

-

Dissolve the starting material in a suitable solvent like methanol or ethanol.

-

Seal the flask and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times.

-

Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 5-10 mol% Pd relative to the substrate).

-

Purge the system again by evacuating and backfilling with hydrogen gas three times. Leave a balloon of hydrogen attached to the flask via one of the necks.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen (balloon deflating) and by TLC until the starting material spot has completely disappeared.

-

Once the reaction is complete, purge the system with inert gas again to remove all hydrogen.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake is still pyrophoric and should not be allowed to dry in the open. Quench it immediately with plenty of water before disposal.

-

Wash the filter cake with a small amount of the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-amino-N-(tert-butyl)benzamide.

Purification and Final Characterization

The crude product is often of high purity but can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) if necessary.

-

Final Product Characterization:

-

¹H NMR: Expect to see the disappearance of signals in the aromatic region corresponding to the nitro-substituted ring and the appearance of a broad singlet for the new -NH₂ protons.

-

¹³C NMR: Note the chemical shift changes in the aromatic carbons, particularly the carbon formerly attached to the nitro group.

-

FT-IR: The characteristic NO₂ peaks (~1530 and 1350 cm⁻¹) should be absent. Look for the appearance of N-H stretching bands for the primary amine (~3400-3200 cm⁻¹).[11]

-

Mass Spectrometry: Confirm the molecular weight of the final product (ESI-MS [M+H]⁺).

-

Data Summary

The following table summarizes typical reaction parameters. Yields are indicative and may vary based on scale and specific laboratory conditions.

| Parameter | Stage 1: Amidation | Stage 2: Reduction |

| Starting Material | 3-Nitrobenzoic Acid | 3-Nitro-N-(tert-butyl)benzamide |

| Key Reagents | SOCl₂, tert-Butylamine, TEA | 10% Pd/C, H₂ |

| Solvent | Dichloromethane (DCM) | Methanol or Ethanol |

| Temperature | 0°C to Reflux | Room Temperature |

| Typical Reaction Time | 6 - 8 hours | 4 - 12 hours |

| Workup | Liquid-liquid extraction | Filtration through Celite® |

| Purification | Recrystallization | Recrystallization |

| Expected Yield | 75 - 90% | 90 - 99% |

Conclusion

The synthesis of 3-amino-N-(tert-butyl)benzamide is reliably achieved through a two-stage process involving the formation of a nitro-amide precursor followed by a highly efficient catalytic hydrogenation. This guide provides a validated and detailed framework, emphasizing the rationale behind methodological choices and critical safety protocols. By following these procedures, researchers can confidently produce high-purity material suitable for applications in pharmaceutical and chemical research.

References

-

Yang, W., Li, X., Wu, X., & Ren, S. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Journal of Chemical Research, 44(9-10), 602-606. [Link]

-

Royal Society of Chemistry. (2017). Supplementary Information for Iron-catalyzed Meinwald rearrangement of N-alkyloxaziridines in water. RSC Green Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal. [Link]

-

Prezi. (n.d.). Nitration & Hofmann Rearrangement. Prezi.com. [Link]

-

ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. [Link]

-

University of California, Berkeley. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Organic Synthesis @ Berkeley. [Link]

- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.

-

ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. ResearchGate. [Link]

- Rylander, P. N. (2002).

-

Sarpong Group, University of California, Berkeley. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. UC Berkeley College of Chemistry. [Link]

-

PubChem. (n.d.). 3-Aminobenzamide. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Data. (n.d.). Hydrogenation SOP. University of Rochester. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

-

Organic Reactions. (n.d.). Palladium on Carbon (Pd/C). organic-reaction.com. [Link]

-

Boit, K., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3445–3455. [Link]

-

Durbeej, B. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications, (24), 2837-2839. [Link]

-

Durán-Peña, M. J., et al. (2021). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Carcinogenesis, 2(11), 1041-1050. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

Sources

- 1. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. sarponggroup.com [sarponggroup.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-amino-N-(tert-butyl)benzamide: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-N-(tert-butyl)benzamide, a key chemical intermediate with significant potential in medicinal chemistry and drug development. We will delve into its chemical and physical properties, provide a detailed, field-proven synthesis protocol, and explore its characterization through spectroscopic analysis. Furthermore, this guide will illuminate the compound's emerging role as a valuable building block in the design of targeted therapeutics, particularly in the realms of PARP and kinase inhibition. The information presented herein is intended to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize 3-amino-N-(tert-butyl)benzamide in their research endeavors.

Introduction: The Significance of the Aminobenzamide Scaffold

The aminobenzamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The presence of an aromatic amine and an amide functional group provides versatile handles for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Notably, the constitutional isomer 3-aminobenzamide is a well-established inhibitor of poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway. This has cemented the importance of this chemical class in the development of anticancer therapies. The introduction of an N-tert-butyl group, as in 3-amino-N-(tert-butyl)benzamide, can significantly impact the molecule's lipophilicity, metabolic stability, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. This guide will focus specifically on the 3-amino isomer, a compound of growing interest for the synthesis of novel bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. Below is a summary of the key properties of 3-amino-N-(tert-butyl)benzamide.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | PubChemLite[1] |

| Molecular Weight | 192.26 g/mol | Santa Cruz Biotechnology[2] |

| CAS Number | 25900-62-3 | ECHEMI[3] |

| Appearance | Off-white to light yellow solid (predicted) | --- |

| Melting Point | Data not available | ECHEMI[3] |

| Boiling Point | Data not available | ECHEMI[3] |

| Solubility | Data not available | ECHEMI[3] |

Synthesis of 3-amino-N-(tert-butyl)benzamide: A Two-Step Approach

The synthesis of 3-amino-N-(tert-butyl)benzamide can be reliably achieved through a two-step process starting from 3-nitrobenzoic acid. This method, analogous to the synthesis of the 4-amino isomer[4], involves the formation of the corresponding amide followed by the reduction of the nitro group.

Step 1: Synthesis of 3-nitro-N-(tert-butyl)benzamide

The first step involves the amidation of 3-nitrobenzoic acid with tert-butylamine. A common and effective method is the conversion of the carboxylic acid to an acid chloride, which then readily reacts with the amine.

Experimental Protocol:

-

Acid Chloride Formation: To a solution of 3-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂, 1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Amidation: The reaction mixture containing the 3-nitrobenzoyl chloride is cooled to 0 °C. A solution of tert-butylamine (2-2.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2 equivalents) in the same solvent is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for an additional 4-12 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 3-nitro-N-(tert-butyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acid chlorides, which are more reactive towards amines than the parent carboxylic acid.

-

The addition of a non-nucleophilic base in the amidation step is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the amine and render it unreactive.

-

The aqueous work-up procedure is designed to remove unreacted starting materials and by-products, leading to a purer product before final purification.

Step 2: Reduction of 3-nitro-N-(tert-butyl)benzamide to 3-amino-N-(tert-butyl)benzamide

The final step is the reduction of the nitro group to a primary amine. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean choice.

Experimental Protocol:

-

Catalytic Hydrogenation: 3-nitro-N-(tert-butyl)benzamide (1 equivalent) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

The reaction progress is monitored by TLC until the starting material is completely consumed.

-

Work-up and Purification: The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude 3-amino-N-(tert-butyl)benzamide.

-

The product can be purified by recrystallization or column chromatography to afford the final product in high purity.

Alternative Reduction Method:

-

Reduction with Metals in Acidic Medium: An alternative to catalytic hydrogenation is the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid. This method is often used in industrial settings due to its lower cost.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The disappearance of the nitro group signals and the appearance of the amino group signals in the respective spectra would validate the successful reduction.

Synthesis Workflow Diagram

Caption: Synthetic route to 3-amino-N-(tert-butyl)benzamide.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized 3-amino-N-(tert-butyl)benzamide.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the amine and amide protons.

-

Aromatic Protons (δ 6.5-7.5 ppm): The protons on the benzene ring will appear in this region. The substitution pattern will lead to a complex multiplet.

-

Amide Proton (-NH-) (δ ~8.0-8.5 ppm): This proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

Amine Protons (-NH₂) (δ ~3.5-4.5 ppm): These protons will also likely appear as a broad singlet.

-

tert-Butyl Protons (-C(CH₃)₃) (δ ~1.4 ppm): The nine equivalent protons of the tert-butyl group will give a sharp singlet.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-C=O) (δ ~167-170 ppm): The amide carbonyl carbon will appear in this downfield region.

-

Aromatic Carbons (δ ~110-150 ppm): The six carbons of the benzene ring will give rise to signals in this range. The carbon attached to the amino group will be more shielded (upfield) compared to the others.

-

tert-Butyl Quaternary Carbon (-C(CH₃)₃) (δ ~51 ppm): The quaternary carbon of the tert-butyl group.

-

tert-Butyl Methyl Carbons (-C(CH₃)₃) (δ ~28 ppm): The three equivalent methyl carbons of the tert-butyl group.

FT-IR Spectroscopy (Predicted)

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching (Amine) (~3300-3500 cm⁻¹): The primary amine will show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations.

-

N-H Stretching (Amide) (~3300 cm⁻¹): The N-H stretch of the secondary amide will appear in this region, potentially overlapping with the amine stretches.

-

C=O Stretching (Amide) (~1640-1680 cm⁻¹): A strong absorption band characteristic of the amide carbonyl group.

-

N-H Bending (Amine) (~1590-1650 cm⁻¹): The scissoring vibration of the primary amine.

-

C-N Stretching (~1200-1350 cm⁻¹): Stretching vibrations for the C-N bonds of the amine and amide.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 3-amino-N-(tert-butyl)benzamide make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for PARP Inhibitors

As previously mentioned, 3-aminobenzamide is a known PARP inhibitor[5]. The amino group of 3-amino-N-(tert-butyl)benzamide can serve as a key attachment point for further chemical modifications to develop novel and potentially more potent and selective PARP inhibitors. The tert-butyl group can influence the binding affinity and selectivity of the final compound within the active site of the PARP enzyme.

Scaffold for Kinase Inhibitors

Benzamide derivatives are prevalent in the field of kinase inhibitor design. They can act as hinge-binders, forming crucial hydrogen bond interactions with the backbone of the kinase hinge region. The 3-amino group of 3-amino-N-(tert-butyl)benzamide provides a convenient point for the introduction of various substituents that can be designed to target specific kinases involved in diseases such as cancer and inflammation[6][7].

Building Block for Bioactive Molecules

Beyond PARP and kinase inhibitors, the versatile nature of 3-amino-N-(tert-butyl)benzamide allows for its incorporation into a wide range of other bioactive molecules. The primary amine can be readily functionalized through reactions such as acylation, alkylation, and sulfonylation to generate diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Signaling Pathways and Mechanisms of Action

While specific studies on the biological activity of 3-amino-N-(tert-butyl)benzamide are limited, its structural similarity to known bioactive compounds allows for postulations regarding its potential involvement in cellular signaling pathways.

Potential Role in the DNA Damage Response Pathway

Given its structural relationship to 3-aminobenzamide, it is plausible that derivatives of 3-amino-N-(tert-butyl)benzamide could function as PARP inhibitors. PARP enzymes play a critical role in the repair of single-strand DNA breaks. Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, can lead to synthetic lethality and targeted cell death.

Caption: Potential role in the DNA damage response pathway.

Conclusion

3-amino-N-(tert-butyl)benzamide is a valuable chemical entity with significant potential for applications in drug discovery and medicinal chemistry. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and insights into its spectroscopic characterization. The strategic positioning of the amino and N-tert-butylamide functionalities on the benzamide scaffold makes it an attractive starting material for the synthesis of novel PARP inhibitors, kinase inhibitors, and other bioactive molecules. Further research into the biological activities of this compound and its derivatives is warranted and holds the promise of yielding novel therapeutic agents.

References

-

Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. [Link]

-

MDPI. (2023). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. [Link]

-

PubChem. 3-amino-N-(tert-butyl)benzenesulfonamide. [Link]

-

NIH. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

ResearchGate. (2016). How to purify p-amino tert butyl benzamide ?. [Link]

-

PubChemLite. 3-amino-n-(tert-butyl)benzamide (C11H16N2O). [Link]

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

PubMed. (2011). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. [Link]

-

MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

ResearchGate. (2013). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

PubMed. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]

-

SpectraBase. 3-(N-Tert-butyl-N-benzylamino)benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

-

ACS Publications. (2020). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. [Link]

-

ResearchGate. (2017). Reduction of 3-nitrotyrosine to 3-aminotyrosine causes a hydrophilic shift. A synthetic peptide holding one nitrated tyrosine residue (NH 2 -. [Link]

-

NCERT. Amines. [Link]

Sources

- 1. N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-amino-N-(tert-butyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-amino-N-(tert-butyl)benzamide (CAS No: 25900-62-3). As a substituted benzamide, this compound holds potential as a building block in medicinal chemistry and drug discovery. This document delves into its structural characteristics, physicochemical parameters, and spectral data, offering insights into its synthesis, reactivity, and safe handling. Furthermore, it explores the potential applications of this and related compounds in pharmaceutical research, supported by established experimental protocols and theoretical considerations.

Introduction

3-amino-N-(tert-butyl)benzamide is an aromatic organic compound featuring a benzamide core substituted with an amino group at the meta position and a tert-butyl group on the amide nitrogen. The presence of these functional groups—a primary aromatic amine, a secondary amide, and a bulky hydrophobic tert-butyl group—imparts a unique combination of properties that make it an intriguing candidate for further investigation in various chemical and pharmaceutical contexts. The strategic placement of the amino group offers a reactive site for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules. This guide aims to consolidate the available scientific information on 3-amino-N-(tert-butyl)benzamide and to provide a foundational resource for researchers.

Molecular Structure and Identification

The molecular structure of 3-amino-N-(tert-butyl)benzamide is characterized by a central benzene ring. An amide functional group is attached to the ring, with the nitrogen atom of the amide bonded to a bulky tert-butyl group. A primary amino group is substituted at the meta-position (C-3) of the benzene ring relative to the amide group.

Diagram 1: Chemical Structure of 3-amino-N-(tert-butyl)benzamide

Caption: 2D structure of 3-amino-N-(tert-butyl)benzamide.

| Identifier | Value |

| CAS Number | 25900-62-3[1] |

| Molecular Formula | C₁₁H₁₆N₂O[2] |

| Molecular Weight | 192.26 g/mol [2] |

| IUPAC Name | 3-amino-N-(tert-butyl)benzamide |

| Canonical SMILES | CC(C)(C)NC(=O)C1=CC(=CC=C1)N |

| InChI Key | DHAJHGGHYYPVTM-UHFFFAOYSA-N |

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the known and predicted properties of 3-amino-N-(tert-butyl)benzamide.

| Property | Value | Source |

| Melting Point | 126-127 °C | Matrix Scientific |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water.[3] Solubility in organic solvents not specified, but expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. | Fisher Scientific |

| pKa (predicted) | The primary aromatic amine is expected to have a pKa around 4-5, while the amide proton is significantly less acidic. | (Theoretical) |

| LogP (predicted) | 0.9 | PubChemLite |

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide N-H proton, the amino N-H protons, and the tert-butyl protons. The aromatic protons should appear as a complex multiplet in the aromatic region (δ 6.5-7.5 ppm). The amide proton (N-H) would likely be a broad singlet, and its chemical shift would be solvent-dependent. The nine equivalent protons of the tert-butyl group will present as a sharp singlet around δ 1.4 ppm. The amino group protons (NH₂) will also likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display signals for the six aromatic carbons, the carbonyl carbon of the amide, and the carbons of the tert-butyl group. The carbonyl carbon is expected to be in the range of δ 165-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected peaks include:

-

N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

N-H stretching (amide): A single band around 3300 cm⁻¹.

-

C=O stretching (amide): A strong absorption band in the range of 1630-1680 cm⁻¹.

-

N-H bending (amine and amide): Around 1550-1650 cm⁻¹.

-

C-N stretching: In the region of 1200-1350 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

For comparison, the related compound N-(tert-butyl)benzamide shows a strong C=O stretch at 1643 cm⁻¹ and an N-H stretch at 3332 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 192.1263 Da. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted adducts for mass spectrometry analysis are available.[5]

Synthesis and Purification

A plausible synthetic route to 3-amino-N-(tert-butyl)benzamide can be adapted from standard organic chemistry methodologies, particularly from procedures reported for its isomers and related benzamides. A common approach involves the amidation of a protected or precursor benzoic acid derivative followed by the transformation of a functional group to the desired amine.

Diagram 2: Proposed Synthesis of 3-amino-N-(tert-butyl)benzamide

Sources

Probing the Enigma: A Technical Guide to Speculating the Mechanism of Action of 3-amino-N-(tert-butyl)benzamide

Abstract

The N-substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications spanning oncology, neuroscience, and infectious diseases.[1] Within this versatile class of compounds lies 3-amino-N-(tert-butyl)benzamide, a molecule of untapped potential whose precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore and speculate upon the biological activities of this compound. By leveraging structure-activity relationships of analogous compounds and outlining robust experimental protocols, we aim to catalyze further investigation into this promising molecule.

Introduction: The Benzamide Backbone and its Therapeutic Promise

N-substituted benzamides are characterized by a benzene ring attached to an amide group, a structure that has proven to be a privileged scaffold in drug discovery. The therapeutic versatility of this class of compounds stems from its ability to interact with a wide range of biological targets, including enzymes and receptors.[1] Modifications to the benzene ring and the amide nitrogen allow for the fine-tuning of pharmacological properties, leading to the development of drugs with highly specific activities.

This guide focuses on 3-amino-N-(tert-butyl)benzamide, a derivative with an amino group at the meta-position of the benzene ring and a bulky tert-butyl group on the amide nitrogen. While specific literature on this exact molecule is sparse, the known biological activities of related aminobenzamides and N-substituted benzamides provide a fertile ground for formulating and testing mechanistic hypotheses.

Structural Analysis and Mechanistic Implications

The chemical structure of 3-amino-N-(tert-butyl)benzamide offers several clues to its potential biological targets. The core benzamide structure is a known pharmacophore for various enzymes and receptors. The 3-amino group can act as a hydrogen bond donor and a potential site for metabolic modification, while the N-tert-butyl group introduces steric bulk that can influence binding affinity and selectivity.

Speculative Mechanisms of Action

Based on the established pharmacology of structurally related compounds, we propose the following speculative mechanisms of action for 3-amino-N-(tert-butyl)benzamide:

Histone Deacetylase (HDAC) Inhibition

A significant number of N-substituted benzamides function as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] By inhibiting HDACs, these compounds can induce hyperacetylation of histones, leading to a more relaxed chromatin structure and the transcription of tumor suppressor genes. This mechanism is a cornerstone of their application in oncology.[1] The benzamide moiety can chelate the zinc ion in the active site of HDACs, a key interaction for inhibitory activity.[2]

Dopamine and Serotonin Receptor Modulation

In the central nervous system, substituted benzamides are well-known for their interaction with dopamine and serotonin receptors.[1] Many act as antagonists at D2 and D3 dopamine receptors, a property leveraged in antipsychotic medications.[3] Additionally, modulation of various serotonin receptor subtypes, such as 5-HT4, contributes to their potential as atypical antipsychotics and agents for gastrointestinal disorders.[1][4] The specific substitution pattern on the benzamide can dictate the receptor subtype selectivity.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation and apoptosis.[5] Certain N-substituted benzamides have been shown to possess potent anti-inflammatory and antitumor properties by inhibiting the NF-κB signaling pathway.[5] This inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and the induction of apoptosis in cancer cells.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

The parent compound, 3-aminobenzamide, is a known inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[6] PARP inhibitors are a clinically validated class of anticancer drugs. The structural similarity of 3-amino-N-(tert-butyl)benzamide to 3-aminobenzamide suggests that it may retain some PARP inhibitory activity. The N-tert-butyl group could potentially influence the potency and selectivity of this inhibition.

Experimental Protocols for Mechanism of Action Elucidation

To investigate the speculative mechanisms of action, a series of well-defined experimental protocols are essential. The following section outlines key assays and workflows.

HDAC Inhibition Assays

Objective: To determine if 3-amino-N-(tert-butyl)benzamide inhibits HDAC activity.

Methodology:

-

Enzyme Source: Utilize commercially available recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6).

-

Substrate: Employ a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay Principle: In the presence of an active HDAC enzyme, the acetyl group is removed from the substrate, which is then cleaved by a developer enzyme (e.g., trypsin) to release a fluorescent signal.

-

Procedure: a. Prepare a dilution series of 3-amino-N-(tert-butyl)benzamide. b. In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound. c. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). d. Add the developer enzyme and incubate for an additional 15 minutes. e. Measure the fluorescence intensity using a plate reader (Excitation/Emission ~360/460 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Expected Outcome: A dose-dependent decrease in fluorescence intensity would indicate HDAC inhibition.

Receptor Binding Assays

Objective: To assess the binding affinity of 3-amino-N-(tert-butyl)benzamide to dopamine (D2, D3) and serotonin (5-HT4) receptors.

Methodology:

-

Receptor Source: Use cell membranes prepared from cell lines stably expressing the human dopamine or serotonin receptors of interest.

-

Radioligand: Employ a high-affinity radiolabeled ligand specific for each receptor (e.g., [3H]Spiperone for D2 receptors, [3H]GR113808 for 5-HT4 receptors).

-

Assay Principle: This is a competitive binding assay where the test compound competes with the radioligand for binding to the receptor.

-

Procedure: a. Prepare a dilution series of 3-amino-N-(tert-butyl)benzamide. b. In a 96-well filter plate, incubate the cell membranes, the radioligand, and the test compound. c. After incubation, wash the plate to remove unbound radioligand. d. Measure the radioactivity bound to the filter plate using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding curves.

Expected Outcome: A reduction in bound radioactivity with increasing concentrations of the test compound will indicate binding to the target receptor.

NF-κB Reporter Gene Assay

Objective: To determine if 3-amino-N-(tert-butyl)benzamide inhibits NF-κB signaling.

Methodology:

-

Cell Line: Use a human cell line (e.g., HEK293) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).

-

Inducer: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

-

Assay Principle: Activation of the NF-κB pathway leads to the expression of the luciferase reporter gene, which can be quantified by measuring light emission.

-

Procedure: a. Seed the reporter cell line in a 96-well plate. b. Pre-treat the cells with a dilution series of 3-amino-N-(tert-butyl)benzamide. c. Stimulate the cells with TNF-α. d. After incubation, lyse the cells and add a luciferase substrate. e. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of NF-κB activity and determine the IC50 value.

Expected Outcome: A decrease in luminescence in treated cells compared to TNF-α stimulated control cells would suggest inhibition of the NF-κB pathway.

PARP Activity Assay

Objective: To evaluate the inhibitory potential of 3-amino-N-(tert-butyl)benzamide against PARP-1.

Methodology:

-

Enzyme Source: Use recombinant human PARP-1 enzyme.

-

Substrate: Utilize a colorimetric or chemiluminescent PARP assay kit. These kits typically measure the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Assay Principle: Active PARP-1 transfers biotinylated ADP-ribose from biotinylated NAD+ to histone proteins coated on a plate. The incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

-

Procedure: a. Prepare a dilution series of 3-amino-N-(tert-butyl)benzamide. b. In a histone-coated 96-well plate, add the PARP-1 enzyme, biotinylated NAD+, and the test compound. c. Incubate to allow the PARP reaction to occur. d. Wash the plate and add streptavidin-HRP. e. After another incubation and wash, add the substrate and measure the absorbance or luminescence.

-

Data Analysis: Determine the IC50 value of the compound for PARP-1 inhibition.

Expected Outcome: A reduction in the colorimetric or chemiluminescent signal in the presence of the compound indicates PARP-1 inhibition.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison of IC50 or Ki values.

| Speculative Target | Assay Type | Endpoint | 3-amino-N-(tert-butyl)benzamide | Positive Control |

| HDAC1 | Enzymatic | IC50 (µM) | To be determined | Entinostat |

| Dopamine D2 Receptor | Receptor Binding | Ki (nM) | To be determined | Haloperidol |

| Serotonin 5-HT4 Receptor | Receptor Binding | Ki (nM) | To be determined | Prucalopride |

| NF-κB Pathway | Reporter Gene | IC50 (µM) | To be determined | Bay 11-7082 |

| PARP-1 | Enzymatic | IC50 (µM) | To be determined | Olaparib |

Visualization of Proposed Pathways and Workflows

Proposed Signaling Pathways

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

While the precise mechanism of action of 3-amino-N-(tert-butyl)benzamide remains to be definitively established, the rich pharmacology of the N-substituted benzamide class provides a strong foundation for targeted investigation. The speculative pathways and detailed experimental protocols outlined in this guide offer a clear and logical framework for researchers to systematically unravel the biological activities of this compound. Through rigorous scientific inquiry, the therapeutic potential of 3-amino-N-(tert-butyl)benzamide can be fully explored, potentially leading to the development of novel therapeutic agents.

References

- The Multifaceted Therapeutic Potential of N-Substituted Benzamides: A Technical Guide. Benchchem.

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. PubMed.

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).

- The substituted benzamides and their clinical potential on dysthymia and on the neg

- Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. PMC - NIH.

- Synthesis of o-Aminobenzamide Compounds.

- Discovery and development of 2-aminobenzimidazoles as potent antimalarials. PubMed.

- Pruvict 2 Tablet: View Uses, Side Effects, Price and Substitutes. 1mg.

- 3-Aminobenzamide. PubChem.

- 3-Aminobenzamide. Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1mg.com [1mg.com]

- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]

The Strategic Role of 3-amino-N-(tert-butyl)benzamide as a Versatile Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic use of well-defined chemical intermediates is paramount to the efficient construction of complex molecular architectures. 3-amino-N-(tert-butyl)benzamide, a bifunctional aromatic compound, has emerged as a valuable building block, offering synthetic chemists a versatile platform for the introduction of a substituted benzamide moiety. This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the role of 3-amino-N-(tert-butyl)benzamide as a key intermediate in the development of targeted therapeutics and other functional molecules. As a Senior Application Scientist, this guide aims to synthesize technical data with practical insights, elucidating the causality behind synthetic choices and highlighting the self-validating nature of the described protocols.

Core Properties and Synthesis

Chemical Identity and Physical Properties

| Property | Value | Source |

| Chemical Name | 3-amino-N-(tert-butyl)benzamide | - |

| CAS Number | 25900-62-3 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O | - |

| Molecular Weight | 192.26 g/mol | - |

| Appearance | Off-white to light yellow solid (predicted) | [2] |

| Melting Point | 123-125 °C (for the nitro precursor, N-tert-butyl-3-nitrobenzamide) | [3] |

Synthetic Pathway: A Two-Step Approach

The most direct and reliable synthesis of 3-amino-N-(tert-butyl)benzamide proceeds through a two-step sequence starting from readily available 3-nitrobenzoyl chloride. This method ensures high yields and purity of the final product.

Step 1: Amidation of 3-Nitrobenzoyl Chloride